[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-morpholin-4-ylmethanone
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Overview
Description
MMV669020 is a compound that belongs to the triazolopyrazine series, which has been studied for its potential antimalarial properties. This compound has shown promising results in inhibiting the growth of the malaria parasite, making it a significant candidate for further research and development in the field of antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV669020 involves the modification of the triazolopyrazine core. One of the common synthetic routes includes the formation of the triazolopyrazine ring followed by the introduction of various substituents at specific positions on the ring. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of MMV669020 would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
MMV669020 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
MMV669020 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other triazolopyrazine derivatives.
Biology: Studied for its potential to inhibit the growth of the malaria parasite.
Medicine: Investigated as a potential antimalarial drug.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV669020 involves the inhibition of the malaria parasite’s growth by targeting specific enzymes and pathways essential for its survival. The compound is believed to interfere with the parasite’s ion regulation, leading to its death. Molecular targets include enzymes involved in the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- MMV670945
- MMV670947
- MMV670948
Comparison
MMV669020 is unique in its specific substitution pattern on the triazolopyrazine core, which contributes to its potent antimalarial activity. Compared to similar compounds, MMV669020 has shown higher efficacy in inhibiting the growth of the malaria parasite, making it a promising candidate for further development .
Properties
Molecular Formula |
C17H15F2N5O3 |
---|---|
Molecular Weight |
375.33 g/mol |
IUPAC Name |
[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H15F2N5O3/c18-17(19)27-12-3-1-11(2-4-12)15-22-21-14-10-20-9-13(24(14)15)16(25)23-5-7-26-8-6-23/h1-4,9-10,17H,5-8H2 |
InChI Key |
LFRCBCKOIXZMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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